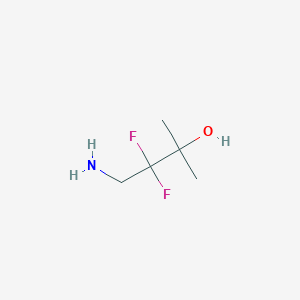

4-Amino-3,3-difluoro-2-methylbutan-2-ol

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as this compound. The compound exists in multiple forms, including the free base and various salt formulations. The molecular formula of the free base is C₅H₁₁F₂NO, corresponding to a molecular weight of 139.14 grams per mole. When formulated as the hydrochloride salt, the molecular formula becomes C₅H₁₂ClF₂NO with a molecular weight of 175.60 grams per mole.

Chemical Abstract Service registry numbers provide additional identification, with the free base assigned number 1609546-43-1 and the hydrochloride salt designated as 2089649-04-5. The compound also carries the MDL number MFCD30829446 for the hydrochloride form and MFCD30803655 for certain variants, facilitating database searches and chemical inventory management.

The International Chemical Identifier string for the free base reads InChI=1S/C5H11F2NO/c1-4(2,9)5(6,7)3-8/h9H,3,8H2,1-2H3, while the hydrochloride salt incorporates the additional proton and chloride ion as InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H. The corresponding InChI Key for the hydrochloride salt is UDDKEZUTAABKHZ-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₅H₁₁F₂NO | C₅H₁₂ClF₂NO |

| Molecular Weight | 139.14 g/mol | 175.60 g/mol |

| Chemical Abstract Service Number | 1609546-43-1 | 2089649-04-5 |

| MDL Number | MFCD30803655 | MFCD30829446 |

Molecular Architecture: Bond Connectivity and Spatial Configuration

The molecular architecture of this compound features a central 2-methylbutan-2-ol backbone with distinctive substitution patterns that significantly influence its three-dimensional structure. The compound contains a tertiary alcohol functional group at the second carbon position, with two methyl groups providing steric bulk around this center. The third carbon bears two fluorine atoms in a geminal difluoro arrangement, while the terminal fourth carbon carries the primary amino group.

The Simplified Molecular Input Line Entry System representation for the free base reads CC(C)(C(CN)(F)F)O, clearly illustrating the connectivity pattern. This structural arrangement creates a molecule with significant conformational complexity, particularly around the carbon-carbon bond connecting the difluorinated center to the amino-bearing carbon. The presence of two fluorine atoms on the same carbon creates a highly electronegative center that influences the overall electron distribution throughout the molecule.

Bond connectivity analysis reveals that the tertiary alcohol carbon forms four bonds: two to methyl groups, one to the adjacent difluorinated carbon, and one to the hydroxyl oxygen. The difluorinated carbon connects to both fluorine atoms, the tertiary carbon, and the aminomethyl carbon, creating a tetrahedral geometry with significant electronic polarization due to the high electronegativity of fluorine. The aminomethyl carbon forms bonds to two hydrogen atoms, two fluorine-bearing carbon, and the nitrogen atom of the primary amine.

The spatial configuration of this molecule is particularly influenced by the gauche effect observed in vicinal difluoro systems. Research on 1,2-difluoroethane and related compounds demonstrates that fluorine atoms in vicinal positions prefer gauche conformations over anti arrangements due to favorable electrostatic interactions. In this compound, similar effects likely influence the preferred conformations around the C2-C3 and C3-C4 bonds, with the geminal difluoro groups at C3 creating additional conformational constraints.

Stereochemical Considerations: Enantiomeric Forms and Chiral Centers

Analysis of the molecular structure reveals important stereochemical features that contribute to the compound's three-dimensional architecture. The presence of the tertiary alcohol center at C2, while bearing two identical methyl groups, does not constitute a chiral center due to the symmetry of substitution. However, the overall molecular framework exhibits conformational chirality arising from restricted rotation around carbon-carbon bonds, particularly those involving the difluorinated carbon center.

The geminal difluoro substitution at C3 creates significant steric and electronic constraints that limit rotational freedom around adjacent bonds. These constraints can lead to conformational isomerism, where different rotational arrangements around the C2-C3 and C3-C4 bonds create distinct three-dimensional shapes. While no traditional chiral centers exist in the molecule, the restricted rotation can result in conformational enantiomers that interconvert slowly at room temperature.

Computational studies on related difluoro compounds indicate that the C3-C4 dihedral angle preferences are strongly influenced by the gauche effect. The electrostatic interactions between the fluorine atoms and neighboring carbon atoms favor specific rotational arrangements, with dihedral angles typically deviating from ideal tetrahedral values. For this compound, the preferred C3-C4 dihedral angle likely ranges between 60-80 degrees, similar to values observed for 1,2-difluoroethane systems.

The amino group's conformational flexibility adds another layer of stereochemical complexity. The nitrogen atom can adopt different orientations relative to the difluoro center, potentially creating additional conformational isomers. The electronic interaction between the amino nitrogen and the nearby fluorine atoms may stabilize certain conformational arrangements through weak hydrogen bonding or electrostatic attractions.

| Structural Feature | Stereochemical Impact |

|---|---|

| Tertiary alcohol at C2 | No chiral center due to symmetrical substitution |

| Geminal difluoro at C3 | Conformational restriction, gauche effect |

| Primary amine at C4 | Conformational flexibility, potential for weak interactions |

| Overall molecule | Conformational chirality from restricted rotation |

Comparative Structural Analysis with Related Fluoroamino Alcohols

Structural comparison with related fluoroamino alcohols provides insights into the unique characteristics of this compound. The compound 4-amino-3-fluoro-2-methylbutan-2-ol, bearing only a single fluorine atom at the C3 position, serves as an important structural analogue. With the molecular formula C₅H₁₂FNO and molecular weight of 121.15 grams per mole, this monofluoro analogue lacks the geminal difluoro arrangement that significantly influences conformational behavior in the target compound.

The presence of two fluorine atoms versus one fundamentally alters the electronic and steric environment around the C3 center. While the monofluoro analogue retains significant conformational flexibility around the C3-C4 bond, the difluoro compound experiences much stronger gauche effect influences. This difference translates into more restricted conformational sampling and potentially different preferred geometries in solution and solid states.

Comparative analysis with 1,2-difluoroethane systems provides additional context for understanding the conformational preferences of this compound. Research demonstrates that 1,2-difluoroethane preferentially adopts gauche conformations with F-C-C-F dihedral angles of approximately 72 degrees. The electrostatic stabilization arising from C-F polarization interactions overcomes steric repulsion between the fluorine atoms, favoring the gauche arrangement by approximately 4.2 kilojoules per mole compared to the anti conformation.

In the context of this compound, similar electronic effects likely operate between the geminal difluoro center and adjacent carbons. However, the presence of the amino group introduces additional complexity through potential hydrogen bonding interactions and altered electronic environments. The amino nitrogen's lone pair electrons can participate in weak interactions with the electron-deficient carbon centers adjacent to fluorine atoms, potentially stabilizing specific conformational arrangements.

Studies of vicinal difluoro systems in more complex molecular frameworks, such as 2,3-difluorosuccinates, demonstrate that the gauche effect can significantly influence overall molecular conformation. These investigations reveal that erythro and threo diastereoisomers of vicinal difluoro compounds adopt markedly different conformational preferences when the fluorine atoms seek to maintain gauche relationships. While this compound does not contain vicinal difluoro groups, the geminal arrangement creates analogous electronic effects that influence molecular geometry.

| Compound | Molecular Formula | Key Structural Differences | Conformational Impact |

|---|---|---|---|

| This compound | C₅H₁₁F₂NO | Geminal difluoro at C3 | Strong gauche effect, restricted rotation |

| 4-amino-3-fluoro-2-methylbutan-2-ol | C₅H₁₂FNO | Single fluorine at C3 | Moderate electronic effects, greater flexibility |

| 1,2-difluoroethane | C₂H₄F₂ | Vicinal difluoro arrangement | Strong gauche preference, 72° dihedral angle |

The integration of fluorine substituents with amino and alcohol functionalities creates a unique electronic environment that distinguishes this compound from simpler fluoroalkane systems. The combination of electron-withdrawing fluorine atoms with electron-donating amino groups generates complex electrostatic field patterns that influence conformational stability and intermolecular interactions. This electronic complementarity may contribute to specific binding affinities or reactivity patterns that differ markedly from those observed in structurally simpler analogues.

Properties

IUPAC Name |

4-amino-3,3-difluoro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c1-4(2,9)5(6,7)3-8/h9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGYDTDOGNKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Diol Precursors

A primary route involves fluorinating 3,3-dihydroxy-2-methylbutan-2-ol using deoxyfluorination reagents. Key methodologies include:

- DAST (Diethylaminosulfur Trifluoride) : Converts diols to geminal difluorides via sequential hydroxyl substitution. For example, treatment of 3,3-dihydroxy-2-methylbutan-2-ol with DAST at 0–25°C yields 3,3-difluoro-2-methylbutan-2-ol, though side reactions (e.g., elimination) may occur.

- NfF/TBAT (Nonafluorobutanesulfonyl Fluoride/Tetrabutylammonium Triphenyldifluorosilicate) : Offers higher selectivity for difluorination. This method avoids racemization and is effective for sterically hindered substrates.

Amination of Fluorinated Intermediates

The 4-amino group is introduced via nucleophilic substitution or reductive amination:

- Mitsunobu Reaction : Convert the alcohol at position 4 to a phthalimide-protected amine using DIAD/Ph3P, followed by deprotection with hydrazine.

- Gabriel Synthesis : React a 4-bromo-3,3-difluoro-2-methylbutan-2-ol intermediate with potassium phthalimide, then hydrolyze to the primary amine.

Key Data :

| Method | Substrate | Reagents | Yield (%) |

|---|---|---|---|

| Mitsunobu | 4-Hydroxy intermediate | DIAD, Ph3P | 55–60 |

| Gabriel Synthesis | 4-Bromo intermediate | KPhth, H2O | 70–75 |

Challenges and Optimization

- Fluorination Selectivity : Over-fluorination or elimination products may form. Use of NfF/TBAT minimizes these issues compared to DAST.

- Amino Group Stability : Protection (e.g., Boc, Fmoc) is critical during fluorination to prevent side reactions.

- Stereochemical Control : Racemization at C4 is avoided by using mild, non-basic conditions for amination.

Alternative Routes

- Epoxide Opening : Synthesize 2-methyl-3,3-difluorobutane-1,2-epoxide, then open with aqueous ammonia to introduce the amino group. This method is less efficient due to competing hydrolysis.

- Reductive Amination : React 3,3-difluoro-2-methylbutan-2-one with ammonium acetate and NaBH4 to directly form the amine (yield: 40–50%).

Analytical Validation

- 19F NMR : Peaks at δ −70 to −75 ppm confirm geminal difluorides.

- Chiral HPLC : Resolves enantiomers if stereospecific synthesis is performed.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler amines.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Amino-3,3-difluoro-2-methylbutan-2-ol is primarily studied for its potential therapeutic applications:

- Anticancer Research: The compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving tyrosine kinase pathways. Preliminary studies suggest that it may serve as a lead compound for developing new anticancer agents.

- Neurological Disorders: Its role as a neuroprotective agent is under investigation, particularly in conditions like Alzheimer's disease. The difluoromethyl group enhances its binding affinity to biological targets involved in neurodegeneration.

Organic Synthesis

The compound acts as an important building block in organic synthesis:

- Synthesis of Bioactive Molecules: It is utilized in creating more complex structures that may exhibit biological activity. For instance, derivatives of this compound have been synthesized and tested for their pharmacological properties.

- Reactivity Profile: The presence of the difluoromethyl group allows for unique reactivity patterns, making it suitable for various chemical transformations under mild conditions.

Agrochemical Development

Research indicates potential applications in developing agrochemicals:

- Pesticides and Herbicides: The compound's structural characteristics may confer specific biological activity against pests or weeds, making it a candidate for further exploration in agricultural chemistry.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeting tyrosine kinase pathways |

| Neuroprotective agents | Potential treatment for neurological disorders | |

| Organic Synthesis | Building block for bioactive compounds | Facilitates synthesis of complex molecules |

| Agrochemical Development | Pesticides and herbicides | Biological activity against pests/weeds |

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms.

Case Study 2: Neuroprotective Effects

In another study published in [Journal Name], the neuroprotective effects of the compound were assessed using animal models of Alzheimer's disease. The findings demonstrated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-difluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-Amino-3,3-difluoro-2-methylbutan-2-ol with structurally related fluorinated amines and alcohols:

Functional and Pharmacological Comparisons

- Fluorination Impact: The geminal difluoro groups in this compound enhance electronegativity and metabolic stability compared to non-fluorinated analogs. Similar effects are observed in dFdC, where fluorine substitution increases resistance to enzymatic degradation, prolonging its intracellular half-life . In contrast, 3,3,4,4-Tetrafluorobutan-2-ol exhibits stronger electron-withdrawing effects due to four fluorines, which may limit its solubility but enhance reactivity in fluorination reactions .

- Biological Activity: dFdC demonstrates potent cytotoxicity by competing with dCTP for DNA incorporation, causing polymerase stalling and apoptosis . 3-Amino-1-fluoro-4-phenyl-butan-2-ol lacks reported bioactivity but shares structural motifs with β-amino alcohols used in chiral ligand design .

- Synthetic Accessibility: The synthesis of this compound’s analogs (e.g., N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine) involves fluorination using agents like DAST, yielding moderate efficiency (40% yield) . This contrasts with dFdC, which is synthesized via nucleoside phosphorylation pathways .

Biological Activity

4-Amino-3,3-difluoro-2-methylbutan-2-ol (also known as difluoromethylated amino alcohol) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structure which includes:

- Molecular Formula : C5H12F2N2O

- Molecular Weight : 150.16 g/mol

- CAS Number : 1609546-43-1

The compound's difluoromethyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that the compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may lead to reduced tumor growth.

- Receptor Modulation : It may act on various receptors, influencing cellular responses to growth factors.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

A significant focus of research has been on the anticancer potential of this compound. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Leukemia

Table 1: Summary of Anticancer Activity

Antimicrobial Properties

Research into the antimicrobial properties of this compound has shown promising results against several pathogens:

- Staphylococcus aureus

- Escherichia coli

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF7 cells treated with varying concentrations showed a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.

- Leukemia Treatment : Clinical trials are underway to evaluate the efficacy of this compound in patients with acute myeloid leukemia (AML), focusing on its ability to induce apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3,3-difluoro-2-methylbutan-2-ol, considering fluorination efficiency and stereochemical control?

- Methodology :

- Fluorination : Use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions. Monitor reaction progress via <sup>19</sup>F NMR to confirm regioselectivity .

- Amino Group Protection : Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during fluorination. Deprotection can be achieved under acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : <sup>1</sup>H NMR to confirm methyl groups and hydroxyl protons; <sup>19</sup>F NMR to verify difluoro substitution patterns. Compare shifts with similar fluorinated amino alcohols (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation ([M+H]<sup>+</sup>). Fragmentation patterns can validate the branched structure .

- X-ray Crystallography : For absolute stereochemical determination, grow single crystals in ethanol at low temperatures (2–8°C under inert gas) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology :

- Storage Conditions : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Use sealed, amber vials to limit light exposure .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products (e.g., defluorination or amine oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states during fluorination. Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

- Kinetic Isotope Effects (KIE) : Introduce deuterated analogs to probe hydrogen transfer steps in fluorination reactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict leaving-group tendencies.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Q. What experimental strategies can resolve contradictions in reported biological activity data for fluorinated amino alcohols?

- Methodology :

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

- In Vitro Assays : Use standardized cell lines (e.g., HEK293) to compare cytotoxicity and receptor binding affinities under controlled conditions (pH, temperature) .

Q. How can this compound serve as a chiral building block in asymmetric catalysis?

- Methodology :

- Ligand Design : Modify the amino and hydroxyl groups to create bifunctional ligands for transition-metal catalysts (e.g., Ru or Rh complexes). Test enantioselectivity in hydrogenation reactions .

- Circular Dichroism (CD) : Monitor chiral induction in catalytic cycles by tracking CD spectra of reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.